ethyl 4-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a cyclopentathiophene moiety, and a piperazine carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile under acidic conditions.
Synthesis of the Cyclopentathiophene Moiety:
Coupling with Piperazine: The final step involves coupling the cyclopentathiophene-tetrazole intermediate with piperazine-1-carboxylate under basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system or cardiovascular diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways, particularly those involving tetrazole and thiophene derivatives.
Mechanism of Action
The mechanism of action of ethyl 4-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}piperazine-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylate substrates. The thiophene moiety may interact with hydrophobic pockets in proteins, while the piperazine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Ethyl 4-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}piperazine-1-carboxylate can be compared with other compounds that contain similar functional groups:
Tetrazole Derivatives: Compounds such as losartan and valsartan, which are used as antihypertensive agents, also contain tetrazole rings.
Thiophene Derivatives: Compounds like pioglitazone and rosiglitazone, which are used as antidiabetic agents, contain thiophene rings.
Piperazine Derivatives: Compounds such as sildenafil and buspirone, which are used to treat erectile dysfunction and anxiety, respectively, contain piperazine rings.
The uniqueness of this compound lies in its combination of these functional groups, which may confer unique biological activities and pharmacokinetic properties.
Biological Activity
Ethyl 4-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential pharmacological properties. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.
Compound Overview
- Molecular Formula : C16H20N6O3S
- Molecular Weight : 376.4 g/mol
- CAS Number : 1246062-31-6
The compound features a unique combination of structural elements including a tetrazole ring, a cyclopentathiophene moiety, and a piperazine group. These structural characteristics suggest diverse interactions with biological targets, which may lead to various therapeutic applications.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the tetrazole ring.
- Synthesis of the cyclopentathiophene derivative.
- Coupling with the piperazine moiety.
- Final esterification with ethyl groups.
Antitumor Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor activity. For instance, a related series of tetrazole derivatives demonstrated moderate to excellent antitumor potency against various cancer cell lines (HT-29, H460, MKN-45) with IC50 values significantly better than established drugs like sorafenib and PAC-1 .
Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
10p | 0.08 | Sorafenib | 3.61 |
0.36 | 2.19 | ||
0.97 | 2.32 |
This suggests that this compound may also possess similar antitumor properties due to its structural analogies.
Case Studies
Case Study 1: Inhibition of Enzymatic Activity
A study examining the inhibition of phospholipase A2 (PLA2G15) highlighted that several compounds similar to this compound inhibited this enzyme effectively. The inhibition was linked to drug-induced phospholipidosis, which is a pathological accumulation of phospholipids within lysosomes .
Summary of Findings
Compound | Inhibition IC50 (µM) |
---|---|
Fosinopril | 0.18 |
Other Compounds | < 1 |
This finding indicates that similar compounds may have implications in drug toxicity and efficacy.
Properties
Molecular Formula |
C16H20N6O3S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
ethyl 4-[2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H20N6O3S/c1-2-25-16(24)21-8-6-20(7-9-21)14(23)13-11-4-3-5-12(11)26-15(13)22-10-17-18-19-22/h10H,2-9H2,1H3 |
InChI Key |
GAPIVAQMVZAXRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(SC3=C2CCC3)N4C=NN=N4 |
Origin of Product |
United States |
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